2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide, also known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAPA is a member of the class of compounds known as N-acyl-α-amino acid derivatives, which have been shown to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antimicrobial effects, 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide has been found to have other biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects. 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide has also been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide is that it is relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. Additionally, 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide has been found to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide. One area of interest is the development of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide derivatives with improved pharmacological properties, such as increased potency or selectivity for specific targets. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide and its effects on various biological pathways. Finally, clinical trials are needed to determine the safety and efficacy of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide for the treatment of various diseases in humans.
Synthesemethoden
The synthesis of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide involves the reaction of 2-naphthylamine with 3-oxoazepan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography to obtain 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and fever. Additionally, 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide has been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-16-10-3-4-11-19-18(16)22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9,16H,3-4,10-12H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDULMRALVGMIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.